

Protocol for In Vitro Histone Acetyltransferase (HAT) Assay with H4 Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Histone H4 (2-21)

Cat. No.: B15564338

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

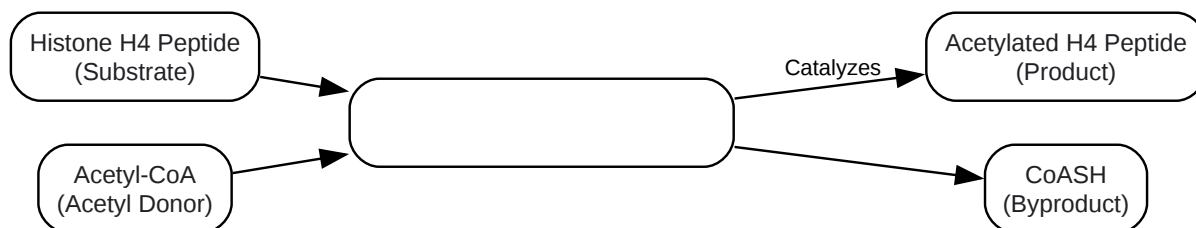
Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ϵ -amino group of lysine residues on histone proteins.[1][2] The acetylation of histones, particularly on their N-terminal tails, is generally associated with a more open chromatin structure, leading to increased transcriptional activity.[1] The histone H4 tail is a primary target for many HATs, making peptides derived from this region valuable substrates for in vitro HAT activity assays.[1][2][3] These assays are fundamental for studying HAT enzyme kinetics, substrate specificity, and for the screening and characterization of potential HAT inhibitors in drug discovery.[1]

This document provides a detailed protocol for a non-radioactive, fluorescence-based in vitro HAT assay using a synthetic histone H4 peptide as a substrate. The principle of this assay is the enzymatic transfer of an acetyl group from acetyl-CoA to the H4 peptide by a HAT enzyme, which results in the production of an acetylated peptide and coenzyme A (CoASH). The free thiol group of CoASH can then react with a developer to produce a fluorescent product, which is quantifiable and directly proportional to the HAT activity.[4][5]

Signaling Pathway and Experimental Workflow

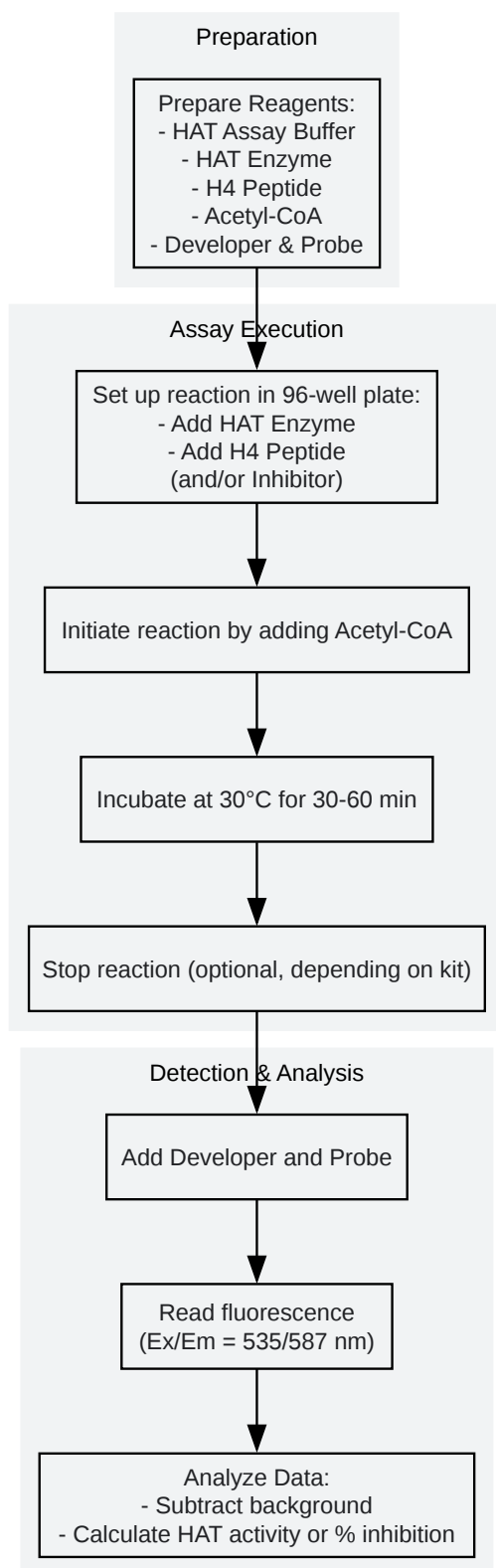
The core reaction involves the HAT enzyme catalyzing the transfer of an acetyl group to the histone H4 peptide.



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HAT Catalyzed Acetylation of H4 Peptide

The experimental workflow for the fluorescence-based assay is a multi-step process from reaction setup to data analysis.



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Fluorescence-Based HAT Assay Workflow

Experimental Protocol

This protocol is a general guideline for a fluorescence-based HAT assay. Optimal conditions, such as enzyme and substrate concentrations, may need to be determined empirically for specific HATs.

Materials and Reagents

- HAT Enzyme: Recombinant HAT of interest (e.g., p300/CBP, PCAF).
- Histone H4 Peptide Substrate: A synthetic peptide corresponding to the N-terminus of histone H4 (e.g., residues 1-24: SGRGKGGKGLGKGGAKRHRKVLR).[2] The peptide should be of high purity (>95%).
- Acetyl-CoA: Store at -80°C. Prepare fresh working solutions in assay buffer.
- HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
- Developer and Probe: Specific to the commercial kit used for CoASH detection (e.g., reacts with the free thiol to generate a fluorescent product).
- 96-well black, flat-bottom plate: For fluorescence measurements.
- Plate reader: Capable of fluorescence excitation and emission at the required wavelengths (e.g., Ex/Em = 535/587 nm).[4][5]

Procedure

- Reagent Preparation:
 - Prepare the HAT Assay Buffer and store it on ice.
 - Thaw the HAT enzyme, H4 peptide, and Acetyl-CoA on ice.
 - Prepare serial dilutions of the HAT enzyme in HAT Assay Buffer to determine the optimal concentration.
 - Prepare a stock solution of the H4 peptide in sterile water or assay buffer. A typical final concentration in the assay is 10-100 μ M.

- Prepare a stock solution of Acetyl-CoA in HAT Assay Buffer. A typical final concentration is 50-200 μM .
- Prepare the Developer and Probe solution according to the manufacturer's instructions.
- Assay Reaction:
 - Set up the reactions in a 96-well plate. Include wells for a no-enzyme control (background) and a no-substrate control. For inhibitor screening, include wells with the inhibitor at various concentrations.
 - To each well, add the following in order:
 - HAT Assay Buffer to bring the final volume to 50 μL .
 - HAT enzyme (e.g., 5-10 μL of diluted enzyme).
 - H4 peptide substrate (e.g., 10 μL of a 5X stock).
 - For inhibitor screening, add the inhibitor and pre-incubate with the enzyme for 10-15 minutes at room temperature before adding the substrate.
 - Initiate the reaction by adding Acetyl-CoA (e.g., 10 μL of a 5X stock).
 - Mix the contents of the wells gently.
- Incubation:
 - Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.
- Signal Detection:
 - Add the Developer/Probe solution to each well as recommended by the manufacturer.
 - Incubate the plate at room temperature for an additional 15-30 minutes, protected from light.

- Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[4][5]

Data Analysis

- **Background Subtraction:** Subtract the average fluorescence of the no-enzyme control wells from all other wells.
- **Calculate HAT Activity:** The HAT activity is proportional to the fluorescence signal. For quantitative analysis, a standard curve can be generated using known concentrations of CoASH.
- **Inhibitor Screening:** Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = $[1 - (\text{Fluorescence of inhibitor well} / \text{Fluorescence of no-inhibitor control})] \times 100$
- **IC50 Determination:** Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from HAT assays can be summarized in tables to facilitate comparison. For enzyme kinetic studies, Michaelis-Menten parameters are often determined.

Table 1: Michaelis-Menten Kinetic Parameters for Hat1 with H4 Peptide

Substrate	Enzyme Complex	Km (μM)	kcat/Km (M-1s-1)
H4 Peptide (1-19)	Hat1	150 ± 20	150 ± 10
H4 Peptide (1-19)	Hat1-Hat2	80 ± 10	350 ± 20
H4 Peptide (1-19)	HAT-B	60 ± 15	480 ± 30

This table is an example adapted from published data and illustrates how kinetic parameters for a HAT enzyme with an H4 peptide substrate can be presented. The values represent the mean ± standard error.

For inhibitor studies, the IC₅₀ values for different compounds can be tabulated.

Table 2: IC₅₀ Values of Inhibitors against p300 HAT Activity with H4 Peptide

Inhibitor Compound	IC ₅₀ (μM)
Anacardic Acid	5.5 ± 0.7
Garcinol	7.2 ± 0.9
C646	0.4 ± 0.1

This table shows example IC₅₀ values for known HAT inhibitors, demonstrating a clear way to compare their potency.

Conclusion

The in vitro histone acetyltransferase assay using an H4 peptide substrate is a robust and versatile tool for biochemical and pharmacological studies of HAT enzymes. The fluorescence-based method described here offers a non-radioactive, sensitive, and high-throughput compatible approach for measuring HAT activity and screening for inhibitors. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.

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